molecular formula C18H23N3O2S2 B2865642 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260923-51-0

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2865642
CAS No.: 1260923-51-0
M. Wt: 377.52
InChI Key: DBOLHRAFMDQAMR-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a unique combination of a cyclohexene ring, a thienopyrimidine moiety, and an acetamide group

Scientific Research Applications

Antifolate Properties and Antitumor Activity

  • Antifolate Inhibitors and Antitumor Agents : Classical and nonclassical analogues of a similar compound have been synthesized for potential use as dihydrofolate reductase (DHFR) inhibitors, showing promising results as antitumor agents. Some of these compounds were potent inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
  • Dual Thymidylate Synthase and DHFR Inhibition : Related compounds have shown potent dual inhibition of human thymidylate synthase and DHFR, with one compound being the most potent dual inhibitor known to date. This highlights the potential of the chemical structure for developing effective cancer treatments (Gangjee et al., 2008).

Structural Analysis and Crystallography

  • Crystal Structure Analysis : Studies on similar compounds have provided insights into their molecular structure, particularly their folded conformation and intramolecular hydrogen bonding, which are crucial for understanding their biological activities (Subasri et al., 2016); (Subasri et al., 2017).

Antimicrobial Applications

  • Antimicrobial Agents : Derivatives of similar compounds have been synthesized as antimicrobial agents, showing effectiveness against various bacterial and fungal species, highlighting the potential of these compounds in treating infectious diseases (Hossan et al., 2012).

Glutaminase Inhibition

  • Glutaminase Inhibitors : Analogues of a similar compound, such as BPTES analogs, have been studied for their role as glutaminase inhibitors. These compounds show potential in attenuating the growth of certain cancer cells, suggesting their use in cancer therapy (Shukla et al., 2012).

Synthesis and Anticancer Activity

  • Synthesis and Anticancer Properties : The synthesis of various heterocyclic derivatives of similar compounds has been explored for their anticancer activity. Some derivatives demonstrated significant inhibitory effects on various cancer cell lines, indicating their potential in oncology (Albratty et al., 2017); (Horishny et al., 2021).

Conformational Analysis and Opioid Agonists

  • Conformational Analysis in Opioid Agonism : The conformational analysis of similar compounds has been critical in developing novel opioid kappa agonists, offering potential applications in pain management and opioid research (Costello et al., 1991).

Antiviral and Computational Analysis

  • Antiviral Activity and Molecular Docking : A derivative of a similar compound has been studied for its antiviral properties against COVID-19, using molecular docking techniques. This suggests potential applications in antiviral therapy and drug development (Mary et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine under acidic or basic conditions.

    Introduction of the Cyclohexene Moiety: The cyclohexene ring can be introduced via a Heck reaction or a similar coupling reaction, where a cyclohexene derivative is coupled with an appropriate halide.

    Attachment of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dih

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-2-21-17(23)16-14(9-11-24-16)20-18(21)25-12-15(22)19-10-8-13-6-4-3-5-7-13/h6,9,11H,2-5,7-8,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOLHRAFMDQAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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